1,2-Phenanthrenequinone

Descripción general

Descripción

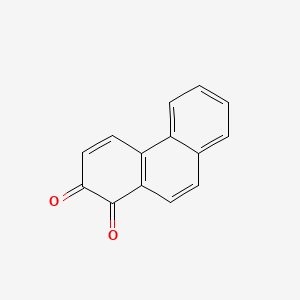

1,2-Phenanthrenequinone is a polycyclic aromatic hydrocarbon derivative with the molecular formula C14H8O2. It is an orange, water-insoluble solid that is commonly used in various chemical processes and applications. This compound is known for its unique structure, which consists of two ketone groups attached to a phenanthrene backbone. It is widely used in the synthesis of dyes, agrochemicals, preservatives, and as a ligand in metal complexes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2-Phenanthrenequinone can be synthesized through several methods, including:

Oxidation of Phenanthrene: One common method involves the oxidation of phenanthrene using chromic acid in acetic acid.

Electrochemical Oxidation: Another method involves the electrochemical oxidation of phenanthrenequinone moieties-rich carbon materials.

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes using chromic acid or other strong oxidizing agents. The reaction is typically carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

1,2-Phenanthrenequinone undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form phenanthrenequinone derivatives.

Aldol Condensation: It reacts with active methylene compounds in the presence of catalysts like iron(III) chloride to form furan annulated products.

Common reagents used in these reactions include chromic acid, sulfur dioxide, iron(III) chloride, and electron-rich alkenes. The major products formed from these reactions include phenanthrenehydroquinone, furan annulated products, and various phenanthrenequinone derivatives.

Aplicaciones Científicas De Investigación

Photocatalytic Applications

1,2-Phenanthrenequinone has been employed as a photocatalyst in various organic transformations. Notably, it has shown efficacy in the synthesis of polysubstituted quinolines through visible-light excitation. In one study, 9,10-phenanthrenequinone was used as a photocatalyst to achieve quantitative yields of 2,4-disubstituted quinolines under blue LED irradiation, demonstrating its potential in sustainable chemistry practices .

Case Study: Photocatalytic Synthesis of Quinolines

- Catalyst : 9,10-phenanthrenequinone

- Reaction : Electrocyclization of 2-vinylarylimines

- Yield : Up to 100% after 1 hour

- Conditions : Blue LED light, DCM solvent

Biomedical Research

The compound's cytotoxic properties have been investigated in the context of cancer research. Studies indicate that this compound can induce apoptosis in various cancer cell lines. For instance, research on the cytotoxic effects of related quinones revealed that they significantly decreased cell viability in MOLT-4 cells, highlighting the potential for developing antitumor treatments .

Case Study: Cytotoxicity in Cancer Cells

- Compound : 9,10-phenanthrenequinone

- Cell Line : MOLT-4 (human leukemia)

- Effects : Induced apoptosis and DNA fragmentation

- Concentration Range : 0.05 to 5 µM

Material Science and Energy Storage

In material science, this compound is utilized to enhance the electrochemical performance of carbon-based materials. Research has demonstrated that incorporating phenanthrenequinone into mesoporous carbon composites can improve their electrical conductivity and redox activity, making them suitable for energy storage applications such as supercapacitors.

Case Study: Mesoporous Carbon Composites

- Material : Phenanthrenequinone-confined carbon

- Performance : Achieved reversible capacity of up to 240 mA h g

- Method : Melt-diffusion-vaporization strategy

| Application Area | Key Findings | References |

|---|---|---|

| Photocatalysis | High yields in quinoline synthesis | |

| Biomedical Research | Induces apoptosis in cancer cells | |

| Material Science | Enhanced electrochemical performance |

Environmental Science

Recent studies have identified phenanthrenequinones as potential biomarkers for assessing human exposure to polycyclic aromatic hydrocarbons (PAHs). The correlation between urinary metabolites of phenanthrenequinones and oxidative stress markers suggests their role in understanding environmental health risks associated with PAH exposure .

Case Study: Biomarkers for PAH Exposure

- Biomarker : Urinary levels of phenanthrenequinones

- Correlation : Strong link with oxidative damage indicators

- Significance : Potential for assessing health risks from environmental pollutants

Mecanismo De Acción

The mechanism of action of 1,2-Phenanthrenequinone involves its ability to undergo redox reactions. It can act as an electron acceptor or donor, making it useful in electron transfer processes. In biological systems, it has been shown to inhibit topoisomerase II, an enzyme involved in DNA replication and repair, leading to cytotoxic effects on cancer cells .

Comparación Con Compuestos Similares

1,2-Phenanthrenequinone can be compared with other similar compounds such as:

9,10-Phenanthrenequinone: Both compounds are quinone derivatives of phenanthrene, but they differ in the position of the ketone groups.

Anthraquinone: Another quinone derivative, anthraquinone, is used in the production of dyes and as an intermediate in the synthesis of various chemicals.

Naphthoquinone: This compound is used in the synthesis of dyes, pharmaceuticals, and as an oxidizing agent.

The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Actividad Biológica

1,2-Phenanthrenequinone (1,2-PQ) is a compound of significant interest in the field of medicinal chemistry and toxicology due to its diverse biological activities. This article explores its cytotoxicity, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is a member of the phenanthrene family, characterized by a quinone functional group that significantly influences its reactivity and biological effects. The compound's structure allows it to participate in redox reactions, making it a potent electrophile capable of interacting with various biological macromolecules.

Cytotoxic Effects

Research indicates that 1,2-PQ exhibits dose-dependent cytotoxicity across various cell lines. A study demonstrated that exposure to 1,2-PQ led to a marked decrease in cell viability in human cancer cell lines such as HepG2 (liver), Ca9-22 (oral), A549 (lung), and MCF7 (breast) with IC50 values ranging from 0.08 to 1.66 µg/mL . In contrast, phenanthrene alone did not significantly affect cell viability, underscoring the critical role of the quinone moiety in mediating toxicity .

Mechanisms of Induced Cell Death

The mechanisms through which 1,2-PQ induces cytotoxicity include:

- DNA Damage : Treatment with 1,2-PQ resulted in DNA fragmentation indicative of apoptosis. Gel electrophoresis revealed increased DNA fragmentation at concentrations as low as 0.05 µM , confirming its genotoxic potential .

- Reactive Oxygen Species (ROS) Generation : 1,2-PQ has been shown to induce oxidative stress by generating ROS, which contributes to cellular damage and apoptosis . The involvement of ROS was further supported by experiments where antioxidants reduced the cytotoxic effects of 1,2-PQ.

- Inhibition of Nitric Oxide Production : In macrophage models, 1,2-PQ inhibited nitric oxide (NO) production stimulated by lipopolysaccharides (LPS), suggesting an anti-inflammatory mechanism that may also play a role in its overall biological activity .

Comparative Biological Activity

The biological activity of 1,2-PQ can be compared with other quinones to highlight its unique properties:

Case Studies and Research Findings

Several studies have explored the biological activity of 1,2-PQ:

- Tumor-Specific Cytotoxicity : A study evaluated the tumor-specific cytotoxicity of various phenanthrene derivatives including 1,2-PQ. Results indicated that compounds with a quinone structure exhibited enhanced activity against cancer cells compared to their non-quinone counterparts .

- Mechanistic Insights : Research into the mechanistic pathways revealed that the induction of apoptosis by 1,2-PQ is mediated through both intrinsic and extrinsic pathways involving caspase activation .

Propiedades

IUPAC Name |

phenanthrene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCOAVUHOIJMIBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC(=O)C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205913 | |

| Record name | 1,2-Phenanthrenequinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573-12-6 | |

| Record name | 1,2-Phenanthrenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=573-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Phenanthrenequinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Phenanthrenequinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.